molecular formula C16H15ClN2O2 B14570017 N'-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea CAS No. 61706-09-0

N'-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea

Cat. No.: B14570017
CAS No.: 61706-09-0
M. Wt: 302.75 g/mol
InChI Key: GBRNJBBJIZVDKF-UHFFFAOYSA-N
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Description

N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea is an organic compound that features a benzoyl group, a chlorophenyl group, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea typically involves the reaction of 3-benzoyl-4-chloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The benzoyl and chlorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dimethylurea moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
  • N-(3-Benzoyl-4-chlorophenyl)-3-nitrobenzamide

Uniqueness

N’-(3-Benzoyl-4-chlorophenyl)-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61706-09-0

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

3-(3-benzoyl-4-chlorophenyl)-1,1-dimethylurea

InChI

InChI=1S/C16H15ClN2O2/c1-19(2)16(21)18-12-8-9-14(17)13(10-12)15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21)

InChI Key

GBRNJBBJIZVDKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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